Tetrahydrothiopyran-4-carbonitrile
Overview
Description
Tetrahydrothiopyran-4-carbonitrile is an organic compound with the molecular formula C6H9NS. It belongs to the class of heterocyclic compounds containing a sulfur atom within a six-membered ring.
Scientific Research Applications
Tetrahydrothiopyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Some derivatives have shown potential as antitumor, antibacterial, and antifungal agents.
Industry: It is used in the production of photosensitive semiconductors and electrochromic materials.
Safety and Hazards
Tetrahydrothiopyran-4-carbonitrile is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
While specific future directions for Tetrahydrothiopyran-4-carbonitrile are not available, it is worth noting that tetrahydrothiopyrans are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments . Some derivatives of tetrahydrothiopyrans have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Relevant Papers Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate . This paper provides valuable insights into the synthesis and potential applications of tetrahydrothiopyrans.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates via intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride. The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrogen sulfide or its derivatives to divinyl ketones. This method is efficient and allows for the stereoselective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrothiopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiopyrans.
Mechanism of Action
The mechanism of action of tetrahydrothiopyran-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit phosphodiesterase and β-secretase BACE1, which are involved in various biological pathways .
Comparison with Similar Compounds
- Tetrahydro-4H-thiopyran-4-one
- Tetrahydro-2H-thiopyran-4-ol
- Tetrahydrothiophene
Comparison: Tetrahydrothiopyran-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Compared to tetrahydro-4H-thiopyran-4-one, it offers different pathways for chemical modifications and applications .
Properties
IUPAC Name |
thiane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVZWAEWJUKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616241 | |
Record name | Thiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195503-40-3 | |
Record name | Thiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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